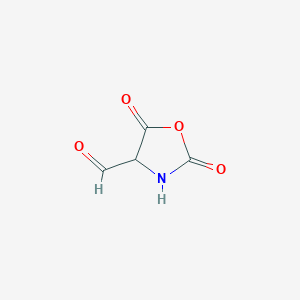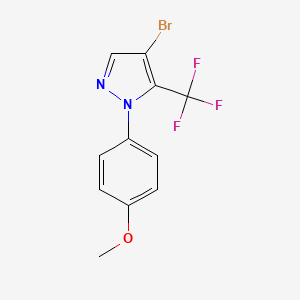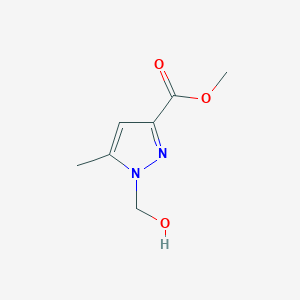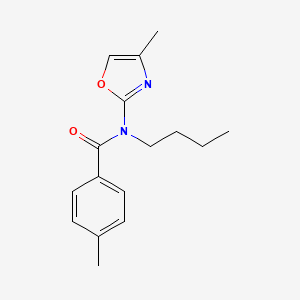
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide is a complex organic compound with significant applications in various scientific fields It is known for its unique chemical structure, which includes an amino group, an ethylsulfonyl group, a methoxy group, and a pyrrolidinylmethyl group attached to a benzamide core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide involves several steps. One common method includes the following steps :
Methylation: The starting material, 4-amino-2-methoxybenzoic acid, undergoes methylation to introduce the methoxy group.
Thiocyanide Addition: Thiocyanide is added to the methylated product to introduce the ethylsulfonyl group.
Ethylation: The intermediate product is then ethylated to complete the ethylsulfonyl group.
Oxidation: The ethylated product undergoes oxidation to form the final compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar steps but optimized for higher yields and purity. The reaction conditions are carefully controlled, including temperature, pressure, and the use of catalysts to ensure efficient production .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .
Aplicaciones Científicas De Investigación
4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Industry: The compound is used in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide involves its interaction with specific molecular targets. It is known to act as a dopamine D2 receptor antagonist, which means it binds to and inhibits the activity of dopamine receptors. This action is particularly relevant in the treatment of psychiatric disorders such as schizophrenia .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-Amino-5-(ethylsulfonyl)-2-methoxy-N-(2-pyrrolidinylmethyl)benzamide include:
4-Amino-5-(ethylsulfonyl)-2-methoxybenzoic acid: A precursor in the synthesis of the target compound.
4-Amino-2-methoxybenzoic acid: Another related compound with similar structural features.
N-(1-Allyl-2-pyrrolidinyl-methyl)2-methoxy-4-amino-5-methylsulfamoyl benzamide: A derivative with a different substitution pattern.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to act as a dopamine D2 receptor antagonist sets it apart from other similar compounds, making it valuable in medicinal chemistry .
Propiedades
Número CAS |
93839-82-8 |
|---|---|
Fórmula molecular |
C15H23N3O4S |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
4-amino-5-ethylsulfonyl-2-methoxy-N-(pyrrolidin-2-ylmethyl)benzamide |
InChI |
InChI=1S/C15H23N3O4S/c1-3-23(20,21)14-7-11(13(22-2)8-12(14)16)15(19)18-9-10-5-4-6-17-10/h7-8,10,17H,3-6,9,16H2,1-2H3,(H,18,19) |
Clave InChI |
BEDJAYJKACGEHH-UHFFFAOYSA-N |
SMILES canónico |
CCS(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2CCCN2)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


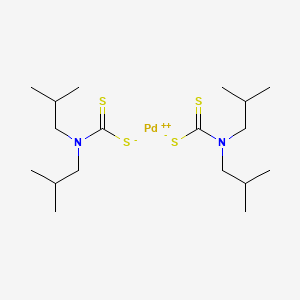
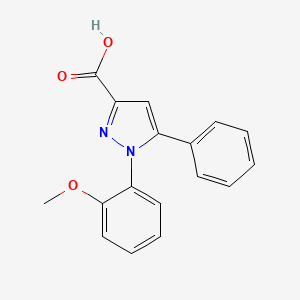
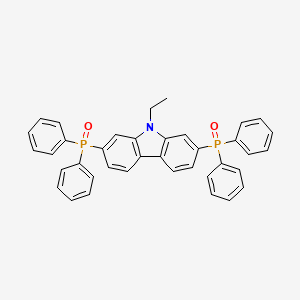




![5-(2-Fluorophenyl)-6-methyl-3,7-dihydropyrrolo[3,4-e][1,4]diazepin-2(1H)-one](/img/structure/B12886468.png)
